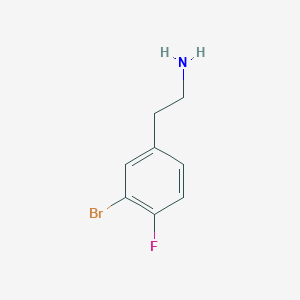

2-(3-Bromo-4-fluorophenyl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Bromo-4-fluorophenyl)ethan-1-amine is a useful research compound. Its molecular formula is C8H9BrFN and its molecular weight is 218.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Reactions

Molecular Formula and Structure

- The molecular formula of 2-(3-Bromo-4-fluorophenyl)ethan-1-amine is C9H10BrFNO.

- It features a bromine atom and a fluorine atom on the aromatic ring, contributing to its unique reactivity.

Types of Chemical Reactions

The compound can undergo several types of chemical reactions:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The bromine atom can be reduced to a hydrogen atom, yielding a fluorophenyl derivative.

- Substitution : The bromine atom may be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Chemistry

This compound serves as a valuable building block in synthetic chemistry. It is used in the synthesis of more complex molecules and can act as a nucleophile in various reactions. Its unique structure allows for the preparation of ortho-metalated primary phenethylamines with diverse electronic properties .

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. It may interact with specific enzymes and modulate signal transduction pathways, influencing cellular processes like proliferation and apoptosis. Studies suggest that it may inhibit certain enzymes by binding to their active sites.

Medicine

The compound has shown promise in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. Preliminary studies indicate that it can inhibit cancer cell growth through mechanisms involving apoptosis induction. Its structural features suggest interactions with neurotransmitter systems, particularly serotonin and dopamine pathways .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. The presence of bromine and fluorine enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological receptors.

Anticancer Properties

Research indicates that this compound exhibits growth inhibitory effects on various cancer cell lines. It has been shown to induce apoptosis or inhibit cell proliferation via p53-dependent mechanisms.

Case Studies

Case Study 1: Anticancer Activity

A study explored the effects of this compound on human cancer cell lines. Results indicated significant growth inhibition and apoptosis induction in treated cells compared to controls.

Case Study 2: Enzyme Interaction

Research focusing on enzyme inhibition demonstrated that this compound effectively binds to specific enzyme active sites, altering metabolic pathways involved in inflammation.

Propriétés

Formule moléculaire |

C8H9BrFN |

|---|---|

Poids moléculaire |

218.07 g/mol |

Nom IUPAC |

2-(3-bromo-4-fluorophenyl)ethanamine |

InChI |

InChI=1S/C8H9BrFN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3-4,11H2 |

Clé InChI |

AOOQMNQPSNSYBJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1CCN)Br)F |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.